molecular formula C15H12ClIO2 B13139824 (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone

Cat. No.: B13139824
M. Wt: 386.61 g/mol
InChI Key: NQSRSTKHQKSMGM-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2. This compound is characterized by the presence of chloro, iodo, and ethoxy substituents on a phenylmethanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone typically involves the reaction of 2-chloro-5-iodobenzoyl chloride with 2-ethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce ketones, carboxylic acids, alcohols, or alkanes.

Scientific Research Applications

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chloro, iodo, and ethoxy groups into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
  • (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Uniqueness

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is unique due to the specific combination of chloro, iodo, and ethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H12ClIO2

Molecular Weight

386.61 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C15H12ClIO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(17)7-8-13(12)16/h3-9H,2H2,1H3

InChI Key

NQSRSTKHQKSMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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